Ozolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

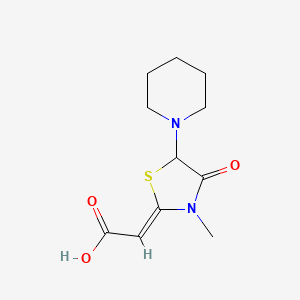

Ozolinone is a chemical compound with the molecular formula C11H16N2O3S and a molar mass of 256.32 g/mol . It is a loop diuretic that was never marketed and is an active metabolite of etozoline . Loop diuretics are primarily used to treat hypertension and edema, often due to congestive heart failure or renal insufficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ozolinone can be synthesized through the biotransformation of etozoline in mammals . The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . This solution can then be used for further reactions or formulations.

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. it is known that this compound is not marketed and is primarily used for research purposes .

Chemical Reactions Analysis

Types of Reactions

Ozolinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Nucleophiles: Strong nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ozolinone has several scientific research applications, including:

Mechanism of Action

Ozolinone exerts its effects by inhibiting sodium and chloride reabsorption in the loop of Henle in the kidney . This inhibition leads to increased urine flow and the excretion of sodium, chloride, and potassium . The mechanism involves the activation of renal prostaglandins and the renin-angiotensin system, which play a crucial role in regulating renal function and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Furosemide: A strong loop diuretic with a similar mechanism of action but different chemical structure.

Bumetanide: Another loop diuretic with a similar pharmacological profile.

Torsemide: A loop diuretic with a longer duration of action compared to furosemide and bumetanide.

Uniqueness of Ozolinone

This compound is unique due to its stereospecific action, where only the levorotatory form is effective in inhibiting chloride secretion . This stereospecificity distinguishes it from other loop diuretics, which may not exhibit such selectivity.

Biological Activity

Ozolinone, a diuretic metabolite derived from the biotransformation of etozoline, has garnered attention for its potent biological activities, particularly in renal physiology. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by case studies and research findings.

This compound exhibits diuretic effects primarily through its interaction with renal transport systems. It has been shown to inhibit the secretion of furosemide into the proximal tubules, thereby reducing the diuretic efficacy of furosemide. This inhibition is attributed to this compound's high affinity for the proximal organic acid transport system, which prevents furosemide from reaching its site of action in the loop of Henle .

Key Findings:

- Inhibition of Furosemide Secretion : Studies indicate that this compound decreases the furosemide to inulin clearance ratio, suggesting that it blocks furosemide secretion into the tubular fluid .

- Renin Release : Research has demonstrated that this compound induces renin release, contributing to its diuretic effect. This occurs through direct injection into the renal artery, leading to increased renal blood flow and altered electrolyte handling .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. It is primarily metabolized in the liver and excreted via the kidneys. The diuretic effects are dose-dependent and can vary based on individual physiological conditions.

Clinical Applications

- Diuretic Efficacy : In a study involving dogs, this compound was shown to significantly enhance renal clearance rates compared to controls, demonstrating its potential utility in managing fluid overload conditions .

- Comparative Studies : A comparative analysis between this compound and other loop diuretics like bumetanide revealed that while both are effective, this compound's mechanism involves distinct pathways that may offer advantages in specific clinical scenarios .

Data Tables

| Parameter | This compound | Furosemide |

|---|---|---|

| Mechanism | Inhibits proximal secretion | Loop diuretic action |

| Clearance Ratio | Decreased | Increased |

| Renin Release | Induced | Variable |

| Clinical Use | Fluid overload management | Hypertension management |

Research Findings

Recent studies highlight this compound's potential beyond traditional diuretic applications:

- Electrolyte Balance : this compound has been observed to affect electrolyte handling in the kidneys, which may have implications for patients with electrolyte imbalances .

- Safety Profile : Long-term studies have indicated a favorable safety profile with minimal adverse effects when used appropriately in clinical settings .

Properties

CAS No. |

67565-44-0 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |

InChI Key |

NQFBZYYUAFJYNS-FPLPWBNLSA-N |

Isomeric SMILES |

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |

Canonical SMILES |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.